Fleroxacin hydrochloride is a synthetic fluoroquinolone antibiotic that is primarily used to treat bacterial infections. It is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable option in the clinical setting. The compound works by inhibiting bacterial DNA synthesis, which is crucial for bacterial growth and replication.
Source: Fleroxacin was first developed in the late 1980s and has been used in various formulations for treating infections such as urinary tract infections, respiratory tract infections, and skin infections.
Classification: Fleroxacin hydrochloride belongs to the class of drugs known as fluoroquinolones. This class is characterized by its broad-spectrum antibacterial activity and includes other well-known antibiotics like ciprofloxacin and levofloxacin.
The synthesis of Fleroxacin hydrochloride involves several key steps:
The synthesis typically employs techniques such as refluxing in organic solvents, chromatography for purification, and crystallization to obtain the final product in high purity.
Fleroxacin hydrochloride has a complex molecular structure characterized by:
The molecular formula of Fleroxacin hydrochloride is C₁₈H₁₈ClF₂N₃O₄, and its molecular weight is approximately 373.81 g/mol. The compound has specific stereochemistry that contributes to its biological activity.
Fleroxacin hydrochloride undergoes various chemical reactions that are important for its function:
These reactions are critical for understanding how Fleroxacin interacts with bacterial targets and how it can be modified to enhance its properties.
Fleroxacin exerts its antibacterial effect primarily through:
This mechanism is particularly effective against rapidly dividing bacteria, making Fleroxacin a potent treatment option for various infections.
Studies have shown that the stability of Fleroxacin can be affected by factors such as pH and temperature, which are crucial for formulation development.
Fleroxacin hydrochloride is primarily used in clinical settings for:
Fleroxacin hydrochloride (6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid hydrochloride) exerts its antibacterial activity through targeted inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV. These enzymes maintain chromosomal topology through ATP-dependent introduction of negative supercoils (gyrase) and decatenation of daughter chromosomes (topoisomerase IV). Crystallographic studies reveal that fleroxacin, like other fluoroquinolones, intercalates at the DNA cleavage core formed between GyrA/GyrB (or ParC/ParE) subunits. The drug positions itself within the enzyme-DNA complex such that its C-3/C-4 keto-acid moiety coordinates a noncatalytic magnesium ion, stabilizing the cleavage complex and preventing DNA religation [1] [3].
A pivotal discovery elucidated through fluoroquinolone-gyrase-DNA co-crystals is the existence of dual binding modes. While early structural models depicted the fluoroquinolone C-7 ring facing exclusively toward the GyrB subunit (ParE in topoisomerase IV), cross-linking studies with ciprofloxacin derivatives demonstrate an alternative binding conformation where the C-7 substituent interacts with GyrA. Specifically, fleroxacin and its analogs can adopt a pose where the C-7 piperazinyl group contacts residues in the GyrA helix-4 domain (e.g., Escherichia coli GyrA-Gly81), approximately 17 Å away from the primary GyrB binding site (E. coli GyrB-Glu466). This second binding mode, not always resolved in crystal structures, provides additional stabilization to the cleaved complex and contributes significantly to fleroxacin’s inhibitory efficacy, particularly against strains with resistance mutations in GyrB [1] [4] [7].
The trifluorinated structure of fleroxacin profoundly influences its binding architecture. The C-6 and C-8 fluorine atoms enhance electron withdrawal from the quinolone core, strengthening the coordination of the essential C-3 carboxylate and C-4 carbonyl to the magnesium ion-water bridge. Furthermore, the C-8 fluorine projects into a hydrophobic pocket within the DNA-enzyme interface, forming van der Waals contacts that augment complex stability. The C-7 4-methylpiperazine group, while bulky, maintains sufficient conformational flexibility to engage residues in both GyrA and GyrB binding interfaces, depending on the specific enzyme conformation and bacterial species. Mutations within these binding pockets (e.g., GyrA-G81C in E. coli or its equivalent GyrA-G89C in Mycobacterium smegmatis) directly impact fleroxacin binding affinity and correlate with clinical resistance [1] [3] [7].
Table 1: Key Structural Determinants of Fleroxacin Binding to Type II Topoisomerases
Structural Element of Fleroxacin | Target Interaction Site | Interaction Type | Functional Consequence |
---|---|---|---|
C-3 Carboxylate & C-4 Carbonyl | Noncatalytic Mg²⁺ ion coordinated by acidic residues (e.g., GyrB-Asp426, GyrA-Ser/Glu in Helix-4) | Ionic/Metal Chelation | Stabilizes cleaved DNA complex; prevents DNA religation |
C-6 & C-8 Fluorine Atoms | Hydrophobic pocket near DNA cleavage site | Hydrophobic/Electrostatic | Enhances core ring electron deficiency; strengthens Mg²⁺ chelation; promotes DNA intercalation |
C-7 4-Methylpiperazine | GyrB (e.g., E466 region) OR GyrA (e.g., G81 region) | Hydrogen bonding/Van der Waals | Dual binding mode enhances complex stability; contributes to broad-spectrum activity |
Quinolone Core Rings | DNA base pairs at cleavage site | π-π Stacking (Intercalation) | Disrupts DNA helix stability at nick sites |
Fleroxacin belongs to the second generation of fluoroquinolones, characterized by broad-spectrum activity against Gram-negative bacteria and moderate activity against Gram-positives. Its inhibition kinetics against DNA gyrase and topoisomerase IV reflect this generational positioning. Enzyme inhibition assays reveal fleroxacin exhibits a lower inhibition constant (Ki) for DNA gyrase compared to first-generation quinolones like nalidixic acid. For example, fleroxacin’s Ki for E. coli DNA gyrase supercoiling inhibition is typically in the sub-micromolar range (0.1 - 0.5 µM), representing a 10-50 fold improvement over nalidixic acid [1] [3]. This enhanced potency stems directly from its fluorinated structure and C-7 piperazine modification, improving DNA intercalation and enzyme binding affinity.
Compared to later-generation fluoroquinolones, fleroxacin demonstrates differential affinity for gyrase versus topoisomerase IV. While ciprofloxacin (also second generation) is often described as a gyrase-preferring inhibitor in Gram-negative bacteria, fleroxacin exhibits more balanced inhibition between gyrase and topoisomerase IV in many Enterobacteriaceae. However, its inhibitory potency against topoisomerase IV, particularly from Gram-positive pathogens like Staphylococcus aureus, is generally lower than third- and fourth-generation agents. Moxifloxacin (fourth generation), possessing a bulky C-7 diazabicyclic substituent and an 8-methoxy group, exhibits significantly lower Ki values (often 5-10 fold lower) against both S. aureus topoisomerase IV and DNA gyrase compared to fleroxacin. This translates into superior activity of moxifloxacin against Gram-positive and anaerobic bacteria [1] [3].
The inhibition kinetics also correlate with bactericidal effects. Studies using mutant E. coli strains harboring specific resistance mutations demonstrate that fleroxacin's minimum inhibitory concentration (MIC) increases significantly with mutations in both gyrA (GyrA-S83L) and parC (ParC-S80I), confirming its dual targeting capability, albeit with a primary target being gyrase in this organism. However, the magnitude of the MIC shift in dual mutants is often less pronounced than that observed for newer fluoroquinolones like levofloxacin (third generation) or delafloxacin (recent generation), which maintain lower Ki values against mutant enzymes. This indicates fleroxacin has a lower barrier to resistance development compared to advanced-generation agents optimized for tighter binding to mutant enzymes and enhanced inhibition of both targets simultaneously [1] [3].
Table 2: Comparative Inhibition Kinetics of Representative Fluoroquinolones Against Type II Topoisomerases
Fluoroquinolone (Generation) | Primary Target in E. coli (Ki Range, µM) | Primary Target in S. aureus (Ki Range, µM) | Relative Potency vs. WT Enzymes | Relative Potency vs. Common Resistant Mutants (e.g., gyrA + parC) |
---|---|---|---|---|
Nalidixic Acid (1st) | Gyrase (5-10 µM) | Weak Activity | Low | Very Low |
Fleroxacin (2nd) | Gyrase (0.1-0.5 µM) | Topo IV > Gyrase (0.5-2.0 µM) | Moderate | Moderate |
Ciprofloxacin (2nd) | Gyrase (0.05-0.2 µM) | Topo IV (0.1-0.4 µM) | High | Moderate |
Levofloxacin (3rd) | Balanced Gyrase/Topo IV (~0.1 µM) | Topo IV (~0.1 µM) | High | Moderate/High |
Moxifloxacin (4th) | Balanced Gyrase/Topo IV (0.02-0.1 µM) | Balanced Gyrase/Topo IV (0.02-0.08 µM) | Very High | High |
Fleroxacin's unique trifluorination pattern – fluorine atoms at positions C-6 and C-8, plus a fluoroethyl group at N-1 – is a critical determinant of its pharmacodynamic profile, significantly impacting target enzyme affinity and catalytic interference. The C-6 fluorine is a hallmark of nearly all clinically successful fluoroquinolones. Its strong electron-withdrawing effect increases the acidity of the C-3 carboxylic acid and polarizes the adjacent C-4 carbonyl group. This synergistic polarization dramatically enhances the chelation strength of the essential Mg²⁺ ion within the enzyme active site. Computational studies comparing fluorinated versus des-fluoro analogs confirm the C-6 fluorine contributes a 2-5 kcal/mol stabilization energy to the drug-enzyme-DNA ternary complex, primarily through improved electrostatic interactions with the metal ion and surrounding basic residues (e.g., GyrA-Ser84, GyrB-Asp426 in E. coli) [1] [3] [4].
The C-8 fluorine in fleroxacin plays a distinct role compared to non-halogenated or C-8-methoxy substituents found in later fluoroquinolones. While C-8-H or C-8-OMethoxy groups can improve activity against Gram-positives and anaerobes, the C-8-F contributes significantly to enhanced cell penetration. Its high electronegativity and small atomic radius reduce the molecule's polar surface area and slightly increase lipophilicity (log P of fleroxacin is ~0.5 compared to ~0.8 for ciprofloxacin and ~1.4 for moxifloxacin). This facilitates passive diffusion through porins and lipid bilayers, leading to higher intracellular concentrations. Furthermore, the C-8-F participates in dipole-dipole interactions and weak hydrogen bonding within the hydrophobic pocket of the topoisomerase-DNA complex, contributing an estimated 1-2 kcal/mol to binding energy [3] [4] [7].
The N-1 fluoroethyl group is a distinguishing feature of fleroxacin among fluoroquinolones. This substituent sterically influences the conformation of the quinolone core relative to the intercalated DNA bases. While bulkier N-1 groups like cyclopropyl (ciprofloxacin) or 2,4-difluorophenyl (delafloxacin) optimize stacking interactions, the compact fluoroethyl group offers a balance between steric bulk and conformational flexibility. It contributes to moderate DNA binding affinity and influences the compound's overall charge distribution. Crucially, the terminal fluorine atom in the N-1 side chain can form weak electrostatic interactions (e.g., C-F···H-N) with nearby amino acid residues in the topoisomerase subunits, adding another layer of binding stabilization. However, this group is also implicated in fleroxacin's higher serum protein binding (~50%) compared to ciprofloxacin (~30%), potentially reducing the free fraction available for bacterial uptake in vivo [3] [7].
Collectively, trifluorination enhances fleroxacin's ability to disrupt catalytic function. By stabilizing the cleavable complex, it prolongs the lifetime of the DNA double-strand breaks. This not only blocks replication fork progression but also triggers SOS response and bacterial cell death pathways. The trifluorinated structure enhances the drug's interference with the strand-passage mechanism of gyrase/topo IV by "trapping" the DNA gate in an open conformation, preventing ATP hydrolysis-dependent resetting of the enzyme [1] [3] [4].
Table 3: Impact of Fleroxacin's Fluorine Atoms on Molecular Properties and Enzyme Interactions
Fluorine Position | Electrostatic/Electronic Effect | Impact on Lipophilicity (log P) | Key Enzyme/DNA Interactions | Estimated Contribution to Binding Energy (ΔG, kcal/mol) |
---|---|---|---|---|
C-6 Fluorine | Strong electron withdrawal; increases C-3 COOH acidity and C-4 carbonyl polarization | Slight increase (~+0.1 vs des-F6) | Strengthens Mg²⁺ chelation; H-bonding with water/Ser residue | -2.0 to -5.0 |
C-8 Fluorine | Moderate electron withdrawal; influences quinoline ring electron density | Moderate increase (~+0.2 vs des-F8) | Hydrophobic/Van der Waals contacts in binding pocket; weak H-bond acceptor | -1.0 to -2.0 |
N-1 (2-Fluoroethyl) | Weak electron withdrawal; polarizes C2 of ethyl chain | Significant increase (~+0.3 vs ethyl) | Weak electrostatic interactions (C-F···H-N); influences core ring orientation | -0.5 to -1.5 |
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